

R-enantiomer of 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid

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Compound Focus: Esonarimod, (R)-

CAS No.: 176107-74-7

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Pharmacological Profile of KE-298 Enantiomers

The table below summarizes the key comparative findings between the R- and S-enantiomers of KE-298 and its active metabolite.

Property	R-(-)-KE-298	S-(+)-KE-298	Notes / Experimental Context
Chemical Structure	R-configuration at the chiral center	S-configuration at the chiral center	Absolute configuration of (+)-isomer confirmed as (S) by X-ray crystallography [1].
Anti-rheumatic Activity (Adjuvant Arthritis)	Weaker suppressive effect	Stronger suppressive effect	Assessed in a rat model of adjuvant arthritis [1].
In Vitro Immunological Effects	No significant difference from S-enantiomer	No significant difference from R-enantiomer	Tests included enhancement of lymphocyte transformation and IL-1 antagonism [1] [2].
Active Metabolite	R-(-)-KE-748 (2-mercaptomethyl-4-(4-	S-(+)-KE-748 (2-mercaptomethyl-4-(4-	KE-298 is rapidly deacetylated <i>in vivo</i> to the

Property	R-(-)-KE-298	S-(+)-KE-298	Notes / Experimental Context
	methylphenyl)-4-oxobutanoic acid)	methylphenyl)-4-oxobutanoic acid)	pharmacologically active metabolite KE-748 [3] [4].
Activity of Metabolite Enantiomers	No significant difference from S-enantiomer	No significant difference from R-enantiomer	Comparison of antirheumatic activities of the enantiomers of the deacetylated metabolite [2] [5].
Metabolic Chiral Inversion	Undergoes unidirectional inversion to S-(+)-KE-748	No inversion observed	Inversion occurs in isolated hepatocytes, but not in cell-free systems. Pathway differs from that of ibuprofen [3].

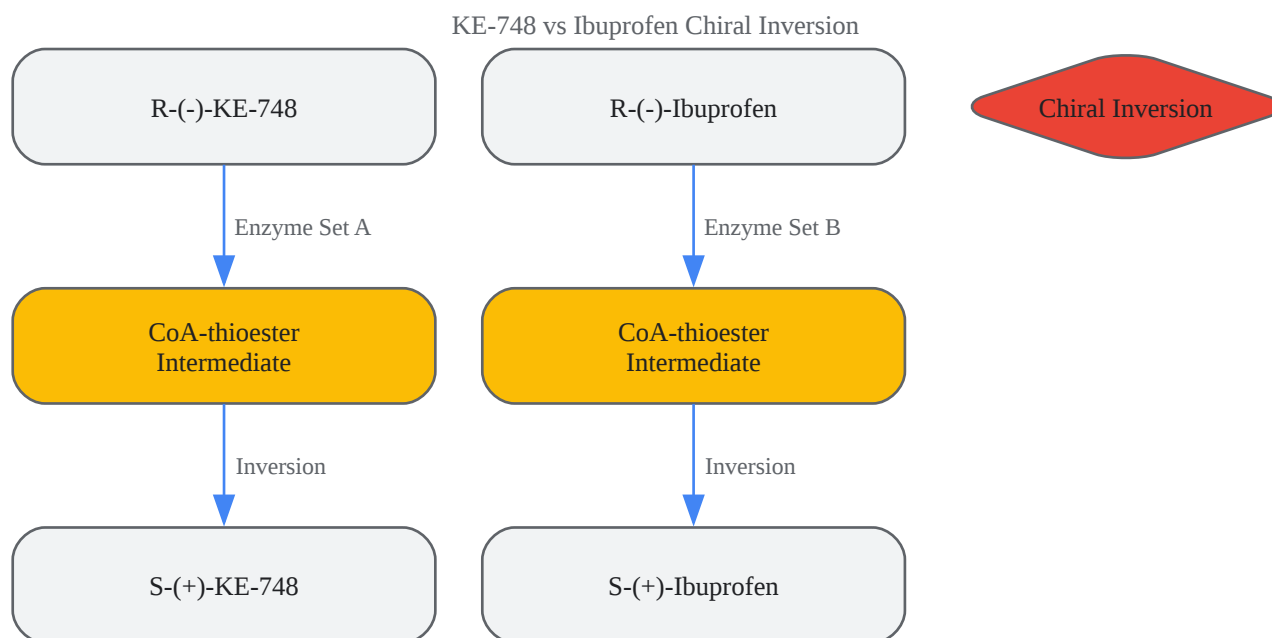
Synthesis and Chiral Resolution

The R-enantiomer of KE-298 was obtained through the resolution of the racemic compound.

- **Racemic Synthesis:** The practical synthesis of racemic KE-298 (Esonarimod) involves a Friedel-Crafts acylation of toluene with itaconic anhydride, catalyzed by aluminum trichloride in nitrobenzene. This reaction yields an intermediate, which subsequently undergoes a Michael addition with thioacetic acid to produce the final racemic compound [6] [7].
- **Chiral Resolution:** The racemic acid was resolved to obtain the individual optical isomers [1]. The specific resolution method (e.g., diastereomeric salt formation) is not detailed in the provided search results, but this is a standard classical technique for separating enantiomers [8] [9].

Metabolic Chiral Inversion Pathway

A key characteristic of the R-enantiomer is its metabolic chiral inversion. The following diagram illustrates this pathway and its key distinctions from the common anti-inflammatory drug ibuprofen.



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The chiral inversion pathways of R(-)-KE-748 and R(-)-Ibuprofen proceed via a CoA-thioester intermediate but are catalyzed by different enzyme systems [3].

Key Insights for Researchers

- **Context of Activity Data:** The R-enantiomer showed a weaker effect in the rat arthritis model, but its active metabolite's enantiomers were equiactive [1] [2] [5]. This suggests the *in vivo* activity of the R-enantiomer may be complex, influenced by both its direct effects and its conversion to the active metabolite.
- **Focus on the Metabolite:** The deacetylated metabolite (KE-748) is the pharmacologically active species circulating in the blood [4]. Therefore, the properties and chiral inversion of R(-)-KE-748 are as critical, if not more so, than those of the parent drug for understanding the overall pharmacological effect.
- **A Unique Chiral Inverter:** The R-enantiomer undergoes a unidirectional metabolic chiral inversion to the S-form, a phenomenon shared with profens like ibuprofen. However, mechanistic studies indicate this process is mediated by different hepatic enzymes, specifically those resembling medium-chain fatty acid CoA ligase [3].

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